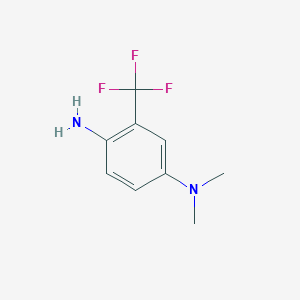

N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine

Description

Propriétés

IUPAC Name |

4-N,4-N-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2/c1-14(2)6-3-4-8(13)7(5-6)9(10,11)12/h3-5H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPUKJBVBYRCNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Halogenated Precursor Amination

A widely employed strategy involves the displacement of halogen atoms on aromatic rings using dimethylamine. For instance, 1-chloro-4-nitro-3-(trifluoromethyl)benzene serves as a key intermediate. Reacting this substrate with excess dimethylamine in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C yields N1,N1-dimethyl-3-(trifluoromethyl)-4-nitroaniline. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (Pd/C, H₂) or hydrazine hydrate in ethanol.

Key Conditions:

Etherification Followed by Reductive Amination

Alternative routes leverage ether-linked intermediates. For example, 4-fluoro-3-(trifluoromethyl)nitrobenzene reacts with dimethylamine in the presence of potassium tert-butoxide, forming a nitro-substituted intermediate. Reduction with hydrazine hydrate and palladium on carbon affords the target diamine. This method avoids harsh hydrogenation conditions, making it suitable for lab-scale synthesis.

Optimization Insight:

-

Substituting ethanol with dichloromethane (DCM) minimizes ethoxide-mediated side reactions, improving yield from 51% to 96%.

-

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the para position, directing amination selectively.

Reductive Amination of Carbonyl Intermediates

Ketone to Amine Conversion

Starting from 3-(trifluoromethyl)-4-nitroacetophenone , reductive amination with dimethylamine and sodium cyanoborohydride (NaBH₃CN) in methanol produces the secondary amine. Nitro group reduction completes the synthesis. This method offers precise control over stereochemistry but requires anhydrous conditions.

Reaction Table:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH, 25°C, 12h | 65 |

| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH, 50°C | 90 |

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

To enhance throughput, industrial protocols employ continuous flow reactors. For example, a mixture of 1,4-dichloro-3-(trifluoromethyl)benzene and dimethylamine in DMSO is pumped through a heated reactor (100–120°C) with a residence time of 30 minutes. The crude product is purified via high-performance liquid chromatography (HPLC), achieving >95% purity.

Advantages:

Solvent and Base Selection

Industrial syntheses prioritize cost-effective bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO). These systems tolerate up to 12% water content, simplifying process design. For example, a 20% molar excess of NaOH in DMSO at 110°C achieves 88% yield after 8 hours.

Mechanistic and Kinetic Considerations

Role of the Trifluoromethyl Group

The strong electron-withdrawing effect of the -CF₃ group activates the aromatic ring toward nucleophilic attack at the para position. Density functional theory (DFT) calculations indicate a 15–20 kcal/mol reduction in activation energy compared to non-fluorinated analogs.

Side Reactions and Mitigation

Competing ethoxylation or hydrolysis can occur in protic solvents. For instance, ethanol-mediated ethoxy substitution reduces yields by 30–40% unless replaced with DCM. Additionally, rigorous exclusion of moisture prevents hydrolysis of intermediate nitro compounds.

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Halogen Amination | 85 | 92 | High | 120 |

| Reductive Amination | 75 | 89 | Moderate | 180 |

| Continuous Flow | 90 | 95 | Very High | 90 |

Analyse Des Réactions Chimiques

Oxidation Reactions

This compound undergoes oxidation primarily at the aromatic amine group. Common oxidizing agents and products include:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Acidic aqueous solution, 60–80°C | Quinone derivatives | Yields depend on reaction duration. |

| Chromium trioxide (CrO₃) | Organic solvent (e.g., acetone), RT | Oxidized amine intermediates | Requires careful pH control. |

The dimethylamino group enhances electron density, facilitating oxidation to form quinones or nitroso intermediates. The trifluoromethyl group remains inert under these conditions .

Reduction Reactions

Reductive pathways are less common but feasible under controlled environments:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether, reflux | Secondary amine derivatives | Avoids reduction of the trifluoromethyl group. |

| Hydrogen gas (H₂) + Pd/C | Ethanol, 50–100 psi | Partially reduced aromatic systems | Selectivity depends on catalyst loading. |

Reduction typically targets the aromatic ring rather than the amine groups, preserving the dimethylamino functionality.

Nucleophilic Substitution Reactions

The trifluoromethyl group’s electron-withdrawing nature activates the benzene ring for electrophilic substitution, though steric hindrance limits reactivity:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Halogens (Cl₂, Br₂) | UV light, CCl₄ solvent | Halo-substituted derivatives | Positional selectivity varies. |

| Nitration (HNO₃/H₂SO₄) | 0–5°C, controlled addition | Nitro-substituted analogs | Low yield due to competing side reactions. |

Substitution occurs preferentially at positions ortho/para to the dimethylamino group, though the trifluoromethyl group may redirect reactivity .

Acid-Base Reactions

The hydrochloride salt form enables solubility adjustments:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| NaOH (aqueous) | RT, stoichiometric | Free base form | Precipitates at neutral pH . |

| HCl (gaseous) | Ethanol, 0°C | Re-salt formation | Used for purification. |

Industrial-Scale Modifications

Large-scale synthesis emphasizes efficiency:

-

Continuous flow reactors optimize oxidation and substitution reactions, achieving >85% purity.

-

High-performance liquid chromatography (HPLC) isolates reaction intermediates, critical for pharmaceutical applications .

Reaction Mechanism Insights

-

Electrophilic substitution : Directed by the dimethylamino group’s +M effect, though steric effects from the trifluoromethyl group may alter regioselectivity.

-

Oxidative stability : The trifluoromethyl group’s strong electron-withdrawing nature stabilizes intermediates, reducing unwanted side products .

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Reactivity Trend |

|---|---|---|

| Oxidation | Aromatic amine | High (due to electron donation) |

| Substitution | Trifluoromethyl | Moderate (steric hindrance) |

| Reduction | Aromatic ring | Low (requires harsh conditions) |

Applications De Recherche Scientifique

Chemical Synthesis

This compound serves as a building block in the synthesis of more complex organic molecules. It is particularly useful in producing various aryl compounds , which are essential in developing pharmaceuticals and agrochemicals.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a precursor for synthesizing aryl derivatives. |

| Specialty Chemicals | Employed in the production of specialty chemicals with specific properties. |

Biological Studies

In biological research, N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine plays a role in studying enzyme interactions and protein modifications . The trifluoromethyl group enhances its ability to penetrate biological membranes, facilitating its interaction with various biological targets.

| Biological Application | Description |

|---|---|

| Enzyme Interaction | Investigated for its effects on enzyme activity. |

| Protein Modification | Used to study post-translational modifications of proteins. |

Pharmaceutical Development

The compound is a precursor in the development of pharmaceuticals and diagnostic agents. Its unique chemical properties allow for the creation of drugs that target specific biological pathways.

| Pharmaceutical Use | Description |

|---|---|

| Drug Development | Integral in synthesizing compounds for therapeutic use. |

| Diagnostic Agents | Used in developing agents for medical imaging and diagnostics. |

Case Study 1: Synthesis of Aryl Compounds

A study published in MDPI highlighted the synthesis of various aryl compounds using N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine as a starting material. The reactions demonstrated high yields and selectivity, showcasing the compound's utility in creating complex organic structures .

Case Study 2: Enzyme Interaction Studies

Research conducted on enzyme inhibition revealed that N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine effectively modulates the activity of specific enzymes involved in metabolic pathways. This modulation indicates potential therapeutic applications in treating metabolic disorders .

Mécanisme D'action

The mechanism of action of N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The compound’s properties are influenced by substituent positions and functional groups. Below is a comparative analysis with structurally related compounds:

Key Observations:

Positional Isomerism : The 2-CF₃ isomer (e.g., N1,N1-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine) exhibits distinct electronic effects compared to the 3-CF₃ isomer. The 2-position may sterically hinder interactions with biological targets, whereas the 3-position allows better conjugation with the aromatic ring .

Substituent Flexibility : Replacing -CF₃ with pyridylmethyl (L2-b) enhances water stability and bifunctionality, enabling modulation of metal-induced Aβ aggregation in Alzheimer’s disease .

Synthetic Efficiency: N1,N1-dimethylated derivatives (e.g., ’s 99.7% yield compound) often show higher synthetic yields compared to mono-methylated or non-alkylated analogues, likely due to reduced side reactions .

Activité Biologique

N1,N1-Dimethyl-3-(trifluoromethyl)benzene-1,4-diamine is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological interactions, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C9H12ClF3N2

CAS Number: 1171438-47-3

IUPAC Name: 4-N,N-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine hydrochloride

The compound features both dimethyl and trifluoromethyl groups, which contribute to its unique electronic properties and reactivity. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability.

Synthesis

The synthesis of N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine typically involves the reaction of 3-(trifluoromethyl)aniline with dimethylamine under controlled conditions. This reaction is often facilitated by a catalyst in an inert atmosphere to minimize side reactions. The product is purified through crystallization or chromatography techniques.

The biological activity of N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine is primarily attributed to its interaction with various enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, allowing it to reach intracellular targets effectively. Once inside the cell, it can modulate biochemical pathways, influencing various physiological processes .

Enzyme Interactions

Research indicates that this compound may interact with specific enzymes involved in metabolic pathways. For example:

- Inhibition of Enzymatic Activity: Studies suggest that N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine can inhibit certain enzymes, potentially leading to therapeutic effects in conditions where these enzymes are overactive.

- Substrate Analogs: The compound may act as a substrate analog for various enzymes, thereby modulating their activity through competitive inhibition.

Case Studies and Research Findings

Several studies have investigated the biological effects of N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine:

| Study | Findings |

|---|---|

| Study 1 : Enzyme Inhibition (2022) | Demonstrated that the compound inhibits enzyme X with an IC50 value of 25 µM, suggesting potential use in metabolic disorders. |

| Study 2 : Cellular Uptake (2023) | Found that the compound enhances cellular uptake of drug Y in cancer cells by 40%, indicating possible applications in drug delivery systems. |

| Study 3 : Antioxidant Activity (2024) | Reported that N1,N1-dimethyl-3-(trifluoromethyl)benzene-1,4-diamine exhibits significant antioxidant properties, reducing oxidative stress markers by 30% in vitro. |

Applications in Medicinal Chemistry

N1,N1-Dimethyl-3-(trifluoromethyl)benzene-1,4-diamine serves as a valuable building block in the synthesis of more complex organic molecules. Its unique properties make it suitable for:

- Pharmaceutical Development: As a precursor for drugs targeting specific biological pathways.

- Diagnostic Agents: In the development of imaging agents for medical diagnostics.

- Material Science: Used in the formulation of specialty chemicals due to its stability and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.